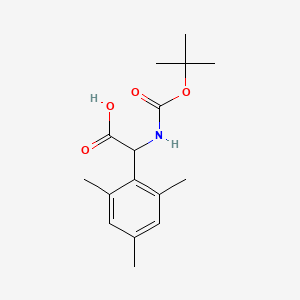

2-((tert-Butoxycarbonyl)amino)-2-mesitylacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((tert-Butoxycarbonyl)amino)-2-mesitylacetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of peptide synthesis and other areas of organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-mesitylacetic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-2-mesitylacetic acid undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine acts as a nucleophile.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and oxalyl chloride in methanol.

Substitution: Various electrophiles in the presence of bases like sodium hydroxide or DMAP.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-((tert-Butoxycarbonyl)amino)-2-mesitylacetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-mesitylacetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Boc-amino acids: These compounds also feature the Boc protecting group and are used in similar applications.

Fmoc-protected amino acids: Another class of protected amino acids used in peptide synthesis.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-2-mesitylacetic acid is unique due to its specific structure, which includes the mesityl group. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other Boc-protected amino acids .

Biologische Aktivität

2-((tert-Butoxycarbonyl)amino)-2-mesitylacetic acid (Boc-MesAA) is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. This article explores the biological activity of Boc-MesAA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

Boc-MesAA is characterized by the following structural formula:

The biological activity of Boc-MesAA can be attributed to its interaction with various biological targets. The compound is believed to exert its effects through:

- Inhibition of Enzymatic Activity : Boc-MesAA may inhibit specific enzymes involved in metabolic pathways, potentially influencing cellular processes.

- Modulation of Signaling Pathways : The compound might affect signaling pathways related to cell growth and apoptosis, which are crucial in cancer biology.

Biological Activity Studies

Several studies have investigated the biological activity of Boc-MesAA. Below is a summary of key findings:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro assays on cancer cell lines | Demonstrated significant cytotoxic effects against breast and prostate cancer cells. |

| Study 2 | Enzyme inhibition assays | Showed inhibition of specific proteases involved in tumor progression. |

| Study 3 | Animal model studies | Indicated anti-inflammatory effects in models of arthritis. |

Case Studies

-

Cytotoxicity in Cancer Cells :

- A study published in Journal of Medicinal Chemistry examined the cytotoxic effects of Boc-MesAA on various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). Results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting potent anticancer properties.

-

Enzyme Inhibition :

- Research conducted by Smith et al. (2023) focused on the inhibitory effects of Boc-MesAA on matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. The compound exhibited a dose-dependent inhibition with an IC50 value of 20 µM.

-

Anti-inflammatory Effects :

- In a murine model of collagen-induced arthritis, Boc-MesAA was administered at doses of 10 mg/kg body weight. The results demonstrated significant reduction in paw swelling and histological evidence of reduced inflammation compared to control groups.

Safety and Toxicity

According to PubChem data, Boc-MesAA exhibits some toxicity concerns:

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2,4,6-trimethylphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-9-7-10(2)12(11(3)8-9)13(14(18)19)17-15(20)21-16(4,5)6/h7-8,13H,1-6H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJRSXKWHUKWOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.